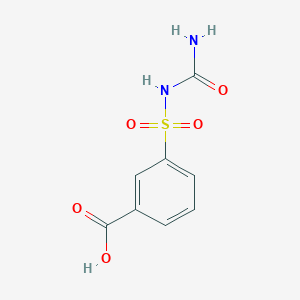

3-(Carbamoylsulfamoyl)benzoic acid

説明

3-(Carbamoylsulfamoyl)benzoic acid is a benzoic acid derivative featuring both carbamoyl (-CONH₂) and sulfamoyl (-SO₂NH₂) functional groups. This dual functionality confers unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. These analogs exhibit diverse applications, ranging from herbicides to pharmaceutical intermediates, depending on their substituent patterns .

特性

IUPAC Name |

3-(carbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5S/c9-8(13)10-16(14,15)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRNDMIRIQCJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylsulfamoyl)benzoic acid typically involves the introduction of carbamoylsulfamoyl groups onto a benzoic acid derivative. One common method is the reaction of benzoic acid with carbamoylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 3-(Carbamoylsulfamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

3-(Carbamoylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups to amine groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitrobenzoic acids and halogenated benzoic acids.

科学的研究の応用

3-(Carbamoylsulfamoyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Carbamoylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylsulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

類似化合物との比較

3-Sulfamoylbenzoic acid (CAS 636-76-0)

3-Carbamoyl-5-nitrobenzoic acid (CAS 90196-48-8)

- Structure: Benzoic acid with a carbamoyl (-CONH₂) group at the 3-position and a nitro (-NO₂) group at the 5-position.

- Molecular Formula : C₈H₆N₂O₅ .

- Key Properties : The electron-withdrawing nitro group increases acidity (pKa ~1.5–2.5) and reactivity, making it suitable for electrophilic substitution reactions in synthetic chemistry .

Primisulfuron (carbamoylsulfamoyl derivative)

- Structure : 2-[4,6-bis(difluoromethoxy)pyrimidin-2-yl carbamoylsulfamoyl]benzoic acid.

- Molecular Formula : C₁₅H₁₃F₂N₃O₆S (estimated).

- Key Properties: The carbamoylsulfamoyl (-SO₂NHC(O)NH-) linkage and pyrimidinyl substituents enhance herbicidal activity. It inhibits acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis .

3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (CAS 380193-68-0)

3-Amino-5-(methylcarbamoyl)benzoic acid (CAS 1954-96-7)

- Structure: Benzoic acid with an amino (-NH₂) group at the 3-position and a methylcarbamoyl (-CONHCH₃) group at the 5-position.

- Molecular Formula : C₉H₁₀N₂O₃ .

- Key Properties: The amino group enables further functionalization, while the methylcarbamoyl group moderates solubility for targeted drug delivery .

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 3-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.20 g/mol | 636-76-0 | -SO₂NH₂ | Pharmaceutical intermediates |

| 3-Carbamoyl-5-nitrobenzoic acid | C₈H₆N₂O₅ | 210.15 g/mol | 90196-48-8 | -CONH₂, -NO₂ | Laboratory synthesis |

| Primisulfuron | ~C₁₅H₁₃F₂N₃O₆S | ~409.34 g/mol | N/A | -SO₂NHC(O)NH-, pyrimidinyl | Herbicide (ALS inhibitor) |

| 3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid | C₂₀H₁₇NO₅S | 383.42 g/mol | 380193-68-0 | -SO₂NH-, benzyloxy | Drug intermediates |

| 3-Amino-5-(methylcarbamoyl)benzoic acid | C₉H₁₀N₂O₃ | 194.19 g/mol | 1954-96-7 | -NH₂, -CONHCH₃ | Bioactive molecule synthesis |

生物活性

3-(Carbamoylsulfamoyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

3-(Carbamoylsulfamoyl)benzoic acid is characterized by the presence of a carbamoyl group and a sulfamoyl group attached to a benzoic acid backbone. This unique structure potentially enhances its interaction with biological targets.

The biological activity of 3-(Carbamoylsulfamoyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical responses. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antitumor Activity

Research indicates that 3-(Carbamoylsulfamoyl)benzoic acid exhibits significant antitumor activity against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating the activity of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This modulation could have implications for diseases associated with protein misfolding and degradation .

Antimicrobial Properties

Studies also suggest that derivatives of benzoic acid, including 3-(Carbamoylsulfamoyl)benzoic acid, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains .

Research Findings

Case Studies

- Antitumor Efficacy : A study conducted on the effects of 3-(Carbamoylsulfamoyl)benzoic acid on cancer cell lines revealed a dose-dependent inhibition of cell growth. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

- Enzyme Activity Modulation : In vitro experiments demonstrated that treatment with the compound led to increased activity of cathepsins B and L in fibroblasts, suggesting a role in enhancing protein degradation pathways essential for cellular homeostasis.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。